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Compound of Interest

Methyl 5-methoxy-3-
Compound Name:
oxopentanoate

cat. No.: B1332151

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
methyl 5-methoxy-3-oxopentanoate. Due to the limited availability of experimentally derived
raw data in public databases, this guide utilizes predicted spectroscopic values to facilitate the
characterization of this compound. The information herein is intended to support researchers in
identifying and confirming the structure of methyl 5-methoxy-3-oxopentanoate in various
experimental settings.

Chemical Structure and Properties

Methyl 5-methoxy-3-oxopentanoate, also known as Nazarov's reagent, is a chemical
compound with the molecular formula C7H1204 and a molecular weight of 160.17 g/mol .[1][2] It
features three key functional groups: a methyl ester, a ketone, and a methoxy group. This
combination of functionalities makes it a versatile building block in organic synthesis.[1]

Physical Properties:
e Form: Liquid[1]
e Boiling Point: 56-57 °C at 0.1 mmHg[1]

e Density: 1.10 g/mL at 20 °C[1]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for methyl 5-methoxy-3-
oxopentanoate. These predictions are based on established computational models and
provide expected values for *H NMR, 3C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (Solvent: CDCls, Reference: TMS at 0.00 ppm)

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~3.70 S 3H -COOCHs
~3.65 t 2H -CH2-O-
~3.35 S 3H -OCHs
~2.80 t 2H -CO-CH2-CHa-
~3.45 S 2H -CO-CH2-CO-

Predicted 13C NMR Data (Solvent: CDCIs, Reference: CDCls at 77.16 ppm)

Chemical Shift (ppm) Assignment
~202.0 C=0 (ketone)
~167.0 C=0 (ester)
~68.0 -CH2-O-

~58.0 -OCHs

~52.0 -COOCHs
~48.0 -CO-CH2-CO-
~45.0 -CO-CH2-CHa-

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b1332151?utm_src=pdf-body
https://www.benchchem.com/product/b1332151?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm~?) Functional Group
~2950-2850 C-H stretch (alkane)
~1745 C=0 stretch (ester)
~1715 C=0 stretch (ketone)
~1100 C-O stretch (ether)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

miz Fragment lon

160 [M]* (Molecular ion)
129 [M - OCHs]*

101 [M - COOCHs]*

87 [CHsOCOCH2COJ*
59 [COOCHs]*

45 [CH20CHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs).
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e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

» Data Acquisition: Acquire the *H and 3C NMR spectra on a spectrometer operating at an
appropriate frequency (e.g., 400 MHz for H). For 3C NMR, a proton-decoupled spectrum is
typically acquired.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt
plates (e.g., NaCl or KBr) to form a thin film.

o Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and
acquire the spectrum.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS).

 lonization: lonize the sample using a suitable technique, such as electron ionization (EIl) or
electrospray ionization (ESI).

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic
compound like methyl 5-methoxy-3-oxopentanoate.
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Compound Synthesis & Purification

Synthesis of Methyl
5-methoxy-3-oxopentanoate
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Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1.5-FAFE-3-EAXELFEE technical, 285% (GC) | Sigma-Aldrich [sigmaaldrich.com]

e 2. 5-Methoxy-3-methyl-5-oxopentanoic acid | C7H1204 | CID 317555 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-methoxy-3-
oxopentanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1332151#methyl-5-methoxy-3-oxopentanoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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